(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone
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Description
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C16H19ClN6O and its molecular weight is 346.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives have been extensively investigated due to their wide clinical applications in the therapy of functional diseases . They are often used in the treatment of allergies, having higher affinity to H1 receptors than histamine .
Mode of Action
It is known that piperazine derivatives, which this compound is a part of, often act as h1 receptor antagonists . They bind to H1 receptors, preventing histamine from interacting with these receptors and thus mitigating allergic reactions .
Biochemical Pathways
It is known that the interaction of piperazine derivatives with h1 receptors can affect various biochemical pathways related to allergic reactions .
Result of Action
It is known that piperazine derivatives can have significant effects on both allergic asthma and allergic itching .
Biochemical Analysis
Biochemical Properties
The compound has been shown to interact with various enzymes and proteins. For instance, it has been found to be a potent and very isoform-selective inhibitor of the aldo-keto reductase enzyme AKR1C3 . The interaction between the compound and these biomolecules often involves the formation of an amide bond .
Cellular Effects
It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, an X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHMKPXUKZCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.